molecular formula C18H17Cl3N2O2 B3612763 1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine CAS No. 346720-26-1

1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine

Cat. No. B3612763
CAS RN: 346720-26-1
M. Wt: 399.7 g/mol
InChI Key: SPEMOGFMEBQQKA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It is a member of the serotonin antagonist and reuptake inhibitor (SARI) class of drugs. Trazodone works by inhibiting the reuptake of serotonin and blocking serotonin receptors, leading to increased levels of serotonin in the brain.

Mechanism of Action

1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine works by inhibiting the reuptake of serotonin and blocking serotonin receptors. This leads to increased levels of serotonin in the brain, which can help improve mood and reduce anxiety. This compound also has antagonistic effects on alpha-adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which can help improve mood and reduce anxiety. This compound has also been found to have analgesic properties, making it a potential treatment for chronic pain. In addition, this compound has been shown to have sedative effects, which can help improve sleep.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. This compound has also been extensively studied for its use in treating depression and anxiety disorders, making it a well-known drug in the scientific community. However, there are some limitations to the use of this compound in lab experiments. It can have sedative effects, which can make it difficult to use in experiments that require animals to be awake and alert. In addition, this compound can interact with other drugs, which can complicate experiments that involve multiple drugs.

Future Directions

There are a number of future directions for research on 1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine. One area of research is the potential use of this compound in treating chronic pain. This compound has been found to have analgesic properties, making it a potential treatment for chronic pain conditions such as fibromyalgia and neuropathic pain. Another area of research is the potential use of this compound in treating PTSD. This compound has been found to have anxiolytic effects, which may make it a potential treatment for PTSD. Finally, there is a need for further research on the potential side effects of this compound, particularly in long-term use.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been extensively studied for its use in treating depression and anxiety disorders. It has also been investigated for its potential use in treating other conditions such as insomnia, chronic pain, and post-traumatic stress disorder (PTSD). This compound has been shown to be effective in treating depression and anxiety disorders, with fewer side effects than traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs). In addition, this compound has been found to have analgesic properties, making it a potential treatment for chronic pain.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O2/c19-13-2-1-3-15(10-13)22-6-8-23(9-7-22)18(24)12-25-17-5-4-14(20)11-16(17)21/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEMOGFMEBQQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160136
Record name 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(2,4-dichlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

346720-26-1
Record name 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(2,4-dichlorophenoxy)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346720-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(2,4-dichlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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